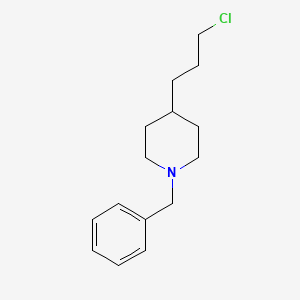

1-Benzyl-4-(3-chloropropyl)piperidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H22ClN |

|---|---|

Molecular Weight |

251.79 g/mol |

IUPAC Name |

1-benzyl-4-(3-chloropropyl)piperidine |

InChI |

InChI=1S/C15H22ClN/c16-10-4-7-14-8-11-17(12-9-14)13-15-5-2-1-3-6-15/h1-3,5-6,14H,4,7-13H2 |

InChI Key |

ZBUSLJJMUHDZFK-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1CCCCl)CC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Benzyl 4 3 Chloropropyl Piperidine

Established Synthetic Routes and Protocols

Established routes for synthesizing 1-Benzyl-4-(3-chloropropyl)piperidine primarily rely on multi-step pathways starting from well-known commercial precursors. These methods involve sequential reactions to first construct the carbon skeleton and then introduce the desired chloro functionality.

Multi-Step Synthesis Pathways from Commercial Precursors

The most common and economically viable synthetic pathways commence with commercially available 1-benzyl-4-piperidone . This starting material serves as a versatile scaffold for introducing various substituents at the 4-position of the piperidine (B6355638) ring. dtic.milsigmaaldrich.comchemicalbook.com A general and logical pathway to the target compound involves two principal stages:

Carbon Chain Elongation: The first stage involves adding a three-carbon chain to the 4-position of 1-benzyl-4-piperidone to form the key intermediate, 3-(1-Benzyl-piperidin-4-yl)-propan-1-ol . This transformation can be achieved through several classical organic reactions, such as the Wittig reaction to form an alkene followed by hydroboration-oxidation, or by using organometallic reagents.

Functional Group Interconversion: The second stage is the conversion of the terminal hydroxyl group of the propanol intermediate into a chloro group to yield the final product, this compound.

This multi-step approach allows for controlled construction of the molecule, leveraging a wide array of well-documented reactions in organic synthesis. researchgate.netresearchgate.net

Key Reaction Steps, Reagents, and Conditions

The critical step in this synthesis is the conversion of the primary alcohol in 3-(1-Benzyl-piperidin-4-yl)-propan-1-ol to an alkyl chloride. This is a standard functional group transformation, for which several reliable reagents and conditions are established. The reaction typically proceeds via a nucleophilic substitution mechanism. chemistrysteps.com

Common chlorinating agents for this conversion include:

Thionyl chloride (SOCl₂): This is a highly effective reagent that reacts with primary alcohols to form alkyl chlorides. A significant advantage of using SOCl₂ is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the workup and purification process. libretexts.orglibretexts.org

Phosphorus trichloride (PCl₃): Another common reagent for this transformation, PCl₃, effectively converts primary alcohols to alkyl chlorides. chemistrysteps.com

Appel Reaction: This reaction uses a combination of a triarylphosphine (e.g., triphenylphosphine) and a carbon tetrahalide (e.g., carbon tetrachloride) to achieve the chlorination under mild conditions.

The choice of reagent can depend on the scale of the reaction, the presence of other sensitive functional groups in the molecule, and desired yield.

Table 1: Comparison of Common Reagents for Alcohol to Alkyl Chloride Conversion

| Reagent | Typical Conditions | Mechanism | Advantages |

| Thionyl Chloride (SOCl₂) | Pyridine (B92270) or neat, 0 °C to reflux | SN2 | Gaseous byproducts (SO₂, HCl) simplify purification. libretexts.orglibretexts.org |

| Phosphorus Trichloride (PCl₃) | Inert solvent (e.g., CH₂Cl₂), 0 °C to RT | SN2 | Effective for primary and secondary alcohols. chemistrysteps.com |

| Conc. HCl / ZnCl₂ (Lucas Reagent) | Reflux | SN1 / SN2 | Inexpensive reagents. libretexts.org |

| Triphosgene / Pyridine | Dichloromethane (B109758), reflux | SN2 | Mild conditions, suitable for sensitive substrates. organic-chemistry.org |

Precursors Utilized in its Synthesis (e.g., 3-(1-Benzyl-piperidin-4-yl)-propan-1-ol)

The synthesis of this compound is fundamentally dependent on the availability and synthesis of its key precursors.

1-Benzyl-4-piperidone: This is the primary commercial starting material. Its synthesis is well-established and can be accomplished via methods like the Dieckmann condensation of N,N-bis(β-propionate methyl ester) benzylamine (B48309), which is itself derived from benzylamine and methyl acrylate. chemicalbook.comchemicalbook.com This ensures a reliable supply for large-scale production.

3-(1-Benzyl-piperidin-4-yl)-propan-1-ol: This is the direct precursor to the final product. It is an intermediate that must be synthesized from 1-benzyl-4-piperidone. Although specific high-yield syntheses for this exact molecule are proprietary or less documented in general literature, its preparation follows standard organic chemistry principles for C-C bond formation and functional group reduction. For example, a Grignard reaction between 1-benzyl-4-piperidone and a protected 3-halopropanol derivative, followed by deprotection and reduction, would yield the desired alcohol.

Novel and Optimized Synthetic Strategies

Modern synthetic chemistry emphasizes not only the successful formation of a target molecule but also the efficiency, cost-effectiveness, and environmental impact of the process. Research into the synthesis of piperidine derivatives often focuses on optimizing existing routes and applying novel strategies.

Enhanced Reaction Yields and Efficiency

For instance, a study on a related transformation of 1-benzyl-4-piperidone found that decreasing the reaction time from two days to 18 hours increased the yield of the desired product from 30% to nearly 80%. dtic.mil Furthermore, efficiency can be improved by incorporating purification techniques like flash chromatography, which allows for the recovery of unreacted starting materials for recycling in subsequent batches. dtic.mil

Table 2: Example of Hypothetical Yield Optimization

| Parameter | Standard Protocol | Optimized Protocol | Rationale for Improvement |

| Reaction Time | 24 hours | 12 hours | Reduced formation of degradation byproducts. |

| Temperature | Reflux (e.g., 80 °C) | Room Temperature (with catalyst) | Lower energy consumption; increased selectivity. |

| Catalyst | None (stoichiometric reagent) | Phase-transfer catalyst (0.5 mol%) | Increased reaction rate and reduced reagent usage. |

| Purification | Distillation | Flash Chromatography | Higher purity and recovery of unreacted materials. dtic.mil |

| Overall Yield | 55% | 85% | Cumulative effect of optimized parameters. |

Green Chemistry Principles in Synthesis (e.g., solvent-free, aqueous conditions)

The application of green chemistry principles to pharmaceutical synthesis aims to reduce the environmental footprint by minimizing waste, avoiding hazardous substances, and improving energy efficiency. unibo.it These principles can be applied to the synthesis of this compound.

Key green strategies include:

Use of Greener Solvents: Traditional organic solvents like dichloromethane or toluene can be replaced with more environmentally benign alternatives such as 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME). In some cases, reactions can be adapted to run in water or bio-based solvents like ethanol. nih.govmdpi.com

Catalysis: Employing catalytic amounts of reagents instead of stoichiometric amounts significantly reduces waste and improves the atom economy of the reaction. For piperidine synthesis, various transition metal catalysts have been used to improve efficiency. mdpi.comnih.gov

Solvent-Free Reactions: Whenever possible, conducting reactions under solvent-free (neat) conditions eliminates solvent waste entirely. ajchem-a.com

Table 3: Application of Green Chemistry Principles

| Principle | Conventional Method | Green Alternative | Environmental Benefit |

| Solvent Choice | Chlorinated solvents (e.g., CH₂Cl₂) | Aqueous conditions, 2-MeTHF, or ethanol nih.govmdpi.com | Reduced toxicity and environmental persistence. |

| Energy Usage | Conventional heating (reflux) for several hours | Microwave-assisted heating for minutes | Significant reduction in energy consumption and reaction time. |

| Waste Reduction | Use of stoichiometric reagents | Catalytic systems (e.g., phase-transfer or metal catalysts) | Higher atom economy and less chemical waste. nih.gov |

| Process Simplification | Multi-step process with isolation at each stage | One-pot or telescopic synthesis | Reduced solvent use, energy, and manpower for workup/purification. |

Chemo- and Regioselective Synthesis Considerations

The synthesis of substituted piperidines such as this compound often involves multi-step processes where chemo- and regioselectivity are critical for achieving the desired product with high yield and purity. Chemoselectivity, the ability to react with one functional group in the presence of others, and regioselectivity, the control of the position of a chemical bond or substituent, are paramount.

In the context of benzylpiperidine derivatives, controlling regioselectivity is often a key challenge. For instance, in the synthesis of related compounds, the ring-opening of an epoxide precursor like 1-benzyl-3,4-epoxypiperidine with a nucleophile can lead to two different regioisomers. Research has shown that the use of a bidentate coordination of the epoxide can promote the formation of only the 4-substituted regioisomer. researchgate.net This coordination activates the epoxide ring for the nucleophilic attack and controls the conformational equilibrium to favor a specific outcome, thus ensuring high regioselectivity. researchgate.net

Another approach to building the benzylpiperidine scaffold involves a hydroboration procedure on a methylene (B1212753) precursor, such as 1-Boc-4-methylenepiperidine. unisi.it This is followed by a palladium-catalyzed cross-coupling reaction. The choice of catalyst and reaction conditions in the cross-coupling step is crucial for ensuring that the desired carbon-carbon bond forms at the correct position on the piperidine ring.

Table 1: Regioselective Reactions in Piperidine Synthesis

| Reaction Type | Precursor | Key Strategy | Outcome | Reference |

|---|---|---|---|---|

| Epoxide Ring-Opening | 1-Benzyl-3,4-epoxypiperidine | Bidentate coordination with lithium complex | Exclusive formation of 4-substituted regioisomer | researchgate.net |

| Hydroboration/Cross-Coupling | 1-Boc-4-methylenepiperidine | Palladium-catalyzed cross-coupling | Formation of 4-substituted benzylpiperidine scaffold | unisi.it |

Enantioselective Approaches for Related Chiral Piperidine Scaffolds

While this compound is not chiral, the broader class of piperidine derivatives includes many chiral molecules that are significant in pharmaceuticals. nih.govthieme-connect.com The development of enantioselective synthetic methods for these related chiral piperidine scaffolds is a major area of research, as the stereochemistry often dictates biological activity. thieme-connect.com

Strategies for Stereocontrol in Precursor Synthesis

A primary strategy for achieving enantiopure piperidines is to control the stereochemistry of key precursors before or during the ring-forming steps. This can be accomplished by using stoichiometric chiral building blocks or through substrate-controlled diastereoselective reactions.

One effective method involves the use of chiral lactams derived from amino acids like (R)-phenylglycinol. rsc.org Cyclodehydration of achiral or racemic aryl-δ-oxoacids with this chiral auxiliary stereoselectively affords chiral non-racemic bicyclic lactams. rsc.org These lactams can then be elaborated into a variety of enantiomerically pure 2-arylpiperidines. rsc.org This approach has been successfully applied to the synthesis of piperidine alkaloids such as (R)-coniine and (2R,6R)-solenopsin A. acs.org Another strategy involves the use of N-sulfinyl δ-amino β-keto phosphonates, which allows for the asymmetric synthesis of trans-2,6-disubstituted piperidines.

Asymmetric Catalysis in Benzylpiperidine Derivative Formation

Asymmetric catalysis offers a more efficient and atom-economical approach to enantioselective synthesis compared to the use of chiral auxiliaries. Various catalytic systems have been developed for the synthesis of chiral piperidines.

A notable example is the rhodium-catalyzed asymmetric reductive Heck reaction. nih.gov This method allows for the cross-coupling of arylboronic acids with a partially reduced pyridine derivative, phenyl pyridine-1(2H)-carboxylate, to generate 3-substituted tetrahydropyridines in high yield and with excellent enantioselectivity. nih.gov Subsequent reduction of the tetrahydropyridine furnishes the desired enantioenriched 3-substituted piperidine. nih.gov This strategy has proven effective for the formal syntheses of clinically used drugs like Preclamol and Niraparib. nih.gov

Organocatalysis also provides a powerful tool for the enantioselective synthesis of piperidines. For instance, the combination of a quinoline-based organocatalyst and a cocatalyst can promote intramolecular aza-Michael reactions of N-tethered alkenes to afford enantiomerically enriched 2,5- and 2,6-disubstituted piperidines. nih.gov

Table 2: Enantioselective Methods for Chiral Piperidine Synthesis

| Method | Catalyst/Auxiliary | Key Transformation | Product Type | Reference |

|---|---|---|---|---|

| Chiral Auxiliary | (R)-Phenylglycinol | Cyclodehydration to form chiral lactam | 2-Arylpiperidines | rsc.org |

| Asymmetric Catalysis | Rhodium complex | Asymmetric reductive Heck reaction | 3-Substituted piperidines | nih.gov |

| Organocatalysis | Quinoline (B57606) derivative | Intramolecular aza-Michael reaction | 2,5- and 2,6-Disubstituted piperidines | nih.gov |

Scale-Up Considerations and Process Optimization in Research

Research into the scalable synthesis of related compounds, such as cis-N-benzyl-3-methylamino-4-methylpiperidine, highlights a systematic approach to optimization. researchgate.net In this case, three different routes to a key tetrahydropyridine intermediate were evaluated, with the reduction of a pyridinium salt being selected as the most suitable for large-scale production. researchgate.net Subsequent steps, including hydroboration, oxidative workup, and reductive amination, were carefully studied to maximize throughput. researchgate.net

Another example involves the large-scale synthesis of N-benzyl-4-formylpiperidine, a key intermediate for the drug Donepezil. researchgate.net An efficient method was developed where N-benzyl-4-piperidone is converted to an epoxide, which then undergoes rearrangement to the target aldehyde in high yield. researchgate.net An alternative approach utilized a modified aluminum hydride reagent for the partial reduction of an ester, N-benzyl-4-ethoxycarbonylpiperidine, to the aldehyde. researchgate.net While effective, this latter method required careful control to avoid overreduction. researchgate.net These examples underscore the need to select robust and reproducible reactions and to minimize the use of hazardous reagents or extreme conditions when planning for scale-up.

Chemical Reactivity and Derivatization of 1 Benzyl 4 3 Chloropropyl Piperidine

Nucleophilic Substitution Reactions of the Chloropropyl Moiety

The chloropropyl group contains a primary alkyl chloride, which is an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions. The terminal chlorine atom acts as a leaving group, readily displaced by a wide variety of nucleophiles. This reactivity is a cornerstone of its utility as a synthetic building block. chemimpex.com

The reaction of 1-benzyl-4-(3-chloropropyl)piperidine with primary or secondary amines leads to the formation of new carbon-nitrogen bonds, yielding a diverse array of substituted tertiary or quaternary amines, respectively. This amination reaction typically proceeds by the nucleophilic attack of the amine on the carbon atom bearing the chlorine, displacing the chloride ion. Such reactions are fundamental in building more complex piperidine (B6355638) derivatives. nih.govnih.gov For instance, reacting the title compound with amines such as benzylamine (B48309) or piperidine would yield the corresponding N-substituted products.

Table 1: Illustrative Amination Reactions

| Nucleophile (Amine) | Product Name |

| Ammonia | 1-Benzyl-4-(3-aminopropyl)piperidine |

| Diethylamine | 1-Benzyl-4-(3-(diethylamino)propyl)piperidine |

| Aniline (B41778) | 1-Benzyl-4-(3-anilinopropyl)piperidine |

| Piperidine | 1-Benzyl-4-(3-(piperidin-1-yl)propyl)piperidine |

Etherification Reactions to Form Ethers

Ethers can be synthesized via the Williamson ether synthesis, where an alkoxide or phenoxide ion acts as the nucleophile. In this context, this compound can be treated with a selected alcohol in the presence of a strong base (to form the alkoxide) or with a pre-formed salt like sodium methoxide. The alkoxide displaces the chloride to form a new carbon-oxygen bond, resulting in an ether derivative. This method is a classic and reliable strategy for ether formation.

Table 2: Illustrative Etherification Reactions

| Nucleophile (Alkoxide/Phenoxide) | Product Name |

| Sodium methoxide | 1-Benzyl-4-(3-methoxypropyl)piperidine |

| Sodium ethoxide | 1-Benzyl-4-(3-ethoxypropyl)piperidine |

| Sodium phenoxide | 1-Benzyl-4-(3-phenoxypropyl)piperidine |

Thioetherification Reactions to Form Thioethers

Analogous to etherification, thioethers (or sulfides) are formed when this compound reacts with a thiol or a thiolate salt. Thiolates are potent nucleophiles and readily displace the chloride from the primary carbon of the propyl chain. This reaction provides a straightforward route to sulfur-containing piperidine derivatives, which are of interest in medicinal chemistry.

Table 3: Illustrative Thioetherification Reactions

| Nucleophile (Thiolate) | Product Name |

| Sodium thiomethoxide | 1-Benzyl-4-(3-(methylthio)propyl)piperidine |

| Sodium thioethoxide | 1-Benzyl-4-(3-(ethylthio)propyl)piperidine |

| Sodium thiophenoxide | 1-Benzyl-4-(3-(phenylthio)propyl)piperidine |

Other Heteroatom Substitutions

The electrophilic nature of the chloropropyl moiety allows for reactions with a variety of other heteroatom-centered nucleophiles. For example, reaction with sodium cyanide introduces a nitrile group, extending the carbon chain and providing a functional handle for further transformations (e.g., hydrolysis to a carboxylic acid or reduction to an amine). Similarly, reaction with sodium azide (B81097) yields an alkyl azide, which can be reduced to a primary amine or used in cycloaddition reactions.

Reactions Involving the Piperidine Nitrogen Atom

The nitrogen atom of the piperidine ring is a tertiary amine, making it nucleophilic and basic. It can react with electrophiles, most notably alkylating agents, to form quaternary ammonium (B1175870) salts. researchgate.net

The reaction of a tertiary amine with an alkyl halide is a classic method for the synthesis of quaternary ammonium salts. When this compound is treated with an alkylating agent like 1-bromo-3-chloropropane, the piperidine nitrogen attacks the more electrophilic carbon of the alkylating agent. researchgate.net In the case of 1-bromo-3-chloropropane, the carbon attached to the bromine is more reactive and will be the site of the initial nucleophilic attack due to bromine being a better leaving group than chlorine. nih.gov This results in the formation of a piperidinium (B107235) salt.

Table 4: Illustrative Alkylation Reaction

| Alkylating Agent | Product Name |

| 1-Bromo-3-chloropropane | 1-Benzyl-1-(3-chloropropyl)-4-(3-chloropropyl)piperidin-1-ium bromide |

Acylation Reactions

The secondary amine functionality of the piperidine ring, after potential debenzylation of this compound, is amenable to acylation reactions. This chemical transformation is a common strategy to introduce a variety of functional groups, leading to the formation of amides. These reactions typically involve treating the piperidine derivative with acylating agents such as acyl chlorides or acid anhydrides, often in the presence of a base to neutralize the acidic byproduct.

For instance, the synthesis of novel acetylcholinesterase inhibitors has been achieved through the acylation of related piperidine structures. nih.govnih.gov In these studies, piperidine precursors were reacted with various benzoyl chlorides to yield N-benzoylated products. nih.gov The introduction of an acyl group can significantly alter the molecule's biological activity, as seen in a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives where substitutions on the benzamide (B126) moiety led to a substantial increase in anti-acetylcholinesterase activity. nih.gov

The general conditions for such acylation reactions are well-established. They often employ a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) in an aprotic solvent such as dichloromethane (B109758) or tetrahydrofuran (B95107) at room temperature. The reaction proceeds via nucleophilic attack of the piperidine nitrogen on the electrophilic carbonyl carbon of the acylating agent.

| Reactant | Acylating Agent | Product Type | Significance |

| Piperidine Derivative | Acyl Chloride | N-Acylpiperidine (Amide) | Introduction of carbonyl functionality, modulation of biological activity. nih.gov |

| Piperidine Derivative | Acid Anhydride | N-Acylpiperidine (Amide) | Common method for creating amide bonds. |

| 1-benzyl-4-[2-(amino)ethyl]piperidine | Substituted Benzoyl Chlorides | 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives | Potent inhibitors of acetylcholinesterase. nih.gov |

Formation of Diverse N-Substituted Piperidine Derivatives

The N-benzyl group of this compound serves as a versatile protecting group that can be removed to allow for the synthesis of a wide array of N-substituted piperidine derivatives. nih.gov This debenzylation is a critical step, often achieved through catalytic hydrogenolysis. ox.ac.uk Standard conditions involve using a palladium catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. ox.ac.ukresearchgate.net Alternative methods for N-debenzylation include the use of potassium tert-butoxide in DMSO with oxygen, which is a base-promoted process. researchgate.net Acid-facilitated hydrogenolysis, for instance by adding acetic acid, has also been shown to improve reaction yields by making the Bn-N bond more susceptible to cleavage. nih.govresearchgate.net

Once the secondary amine, 4-(3-chloropropyl)piperidine, is obtained, it becomes a key intermediate for further derivatization. A variety of substituents can be introduced at the nitrogen atom through N-alkylation or N-arylation reactions. researchgate.net N-alkylation can be performed using various alkyl halides (e.g., alkyl bromides or iodides) in the presence of a base like potassium carbonate in a solvent such as acetonitrile (B52724) or DMF. researchgate.netchemicalforums.com Reductive amination with aldehydes or ketones provides another route to N-alkylated products.

The synthesis of diverse N-substituted piperidines is a common strategy in drug discovery. nih.gov For example, a series of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) with varying N-substituents (benzoyl, adamantanoyl, diphenylacetyl, etc.) were synthesized and evaluated as inhibitors of steroid-5α-reductase. nih.gov

| Precursor | Reaction Type | Reagents | Product Class |

| This compound | N-Debenzylation (Hydrogenolysis) | H₂, Pd/C | 4-(3-chloropropyl)piperidine |

| This compound | N-Debenzylation (Base-promoted) | KOtBu, DMSO, O₂ researchgate.net | 4-(3-chloropropyl)piperidine |

| 4-(3-chloropropyl)piperidine | N-Alkylation | Alkyl Halide, K₂CO₃ | N-Alkyl-4-(3-chloropropyl)piperidine |

| 4-(3-chloropropyl)piperidine | N-Arylation | Aryl Halide, Palladium Catalyst | N-Aryl-4-(3-chloropropyl)piperidine |

| 4-(3-chloropropyl)piperidine | Reductive Amination | Aldehyde/Ketone, Reducing Agent | N-Alkyl-4-(3-chloropropyl)piperidine |

Functionalization of the Benzyl (B1604629) Moiety

The phenyl ring of the N-benzyl group is susceptible to electrophilic aromatic substitution, a class of reactions used to introduce functional groups directly onto the aromatic ring. The benzylic group (-CH₂-piperidine) is generally considered to be an ortho-, para-directing and weakly activating group for these reactions. This reactivity is attributed to hyperconjugation and the inductive effect of the alkyl group attached to the benzene (B151609) ring. wikipedia.org

Typical electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation. For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid, which would likely place a nitro group at the para position of the benzyl ring. Similarly, halogenation with bromine in the presence of a Lewis acid catalyst would yield the para-bromo derivative. While specific examples of electrophilic aromatic substitution on this compound are not detailed in the provided context, the general principles of benzyl group reactivity apply. wikipedia.org Such modifications can be used to tune the electronic and steric properties of the molecule.

The benzyl group can also be modified at the benzylic position (the -CH₂- group) or used as an attachment point for various chemical linkers. wikipedia.org The benzylic C-H bonds are weaker than typical sp³ C-H bonds, making this position more reactive towards radical halogenation or oxidation. wikipedia.org For example, oxidation with reagents like potassium permanganate (B83412) can convert the benzylic group into a carboxylic acid (benzoic acid derivative), although this is a destructive modification of the original scaffold. wikipedia.org

More synthetically useful are strategies that attach linkers to the benzyl group, often for applications in solid-phase synthesis or for creating bifunctional molecules. osti.govnih.gov For instance, a functional group introduced onto the phenyl ring via electrophilic substitution (e.g., a bromo or amino group) can serve as a handle for further elaboration. Safety-catch linkers, such as those based on aryl hydrazides, can be incorporated, allowing the molecule to be attached to a solid support for combinatorial synthesis and then cleaved under specific conditions. mdpi.com

Cyclization and Ring-Forming Reactions Utilizing the Compound

The 3-chloropropyl side chain at the C4 position of the piperidine ring is a key structural feature that enables a variety of intramolecular cyclization reactions. This reactivity is exploited to construct fused or spirocyclic ring systems, which are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures. pharmablock.com

A common transformation is the intramolecular N-alkylation, where the piperidine nitrogen acts as a nucleophile, displacing the chloride on the propyl chain. This reaction typically requires debenzylation first, followed by treatment with a base to facilitate the ring closure, leading to the formation of a 1-azabicyclo[3.2.1]octane system. A similar cyclization can occur if the nitrogen is quaternized, where the radical generated on the side chain can attack the piperidine ring. nih.gov

Another important application is the formation of spirocyclic compounds. pharmablock.comnih.gov For example, intramolecular Friedel-Crafts alkylation can be used to form dihydrospiro[quinoline-2,4'-piperidines]. researchgate.net In a related context, lithiation followed by the addition to a ketone and acid-catalyzed cyclization has been used to synthesize spiro[isobenzofuran-1(3H),4'-piperidines]. nih.gov The 3-chloropropyl group can be converted to other functionalities that then participate in ring-forming reactions. For instance, conversion to an amine followed by condensation with a carbonyl compound could lead to fused heterocyclic systems. These cyclization strategies are powerful tools for creating complex molecular architectures from the this compound scaffold.

| Reaction Type | Key Feature | Product Type |

| Intramolecular N-Alkylation | Nucleophilic attack by piperidine N on chloropropyl chain | Fused bicyclic system (e.g., 1-azabicyclo[3.2.1]octane) |

| Intramolecular Friedel-Crafts | Cyclization onto an aromatic ring | Spirocyclic quinoline (B57606) derivatives researchgate.net |

| Radical Cyclization | Formation of a radical on the side chain followed by ring closure | Fused or spirocyclic systems nih.govbeilstein-journals.org |

Mechanistic Organic Chemistry Studies of Transformations

The mechanisms of several key transformations involving N-benzylpiperidine derivatives have been investigated to understand and optimize reaction outcomes.

N-Debenzylation: The mechanism of N-debenzylation can vary with the method used. For the base-promoted method using KOtBu/DMSO and O₂, a proposed mechanism involves the formation of a benzylic anion. researchgate.net The base abstracts a proton from the benzylic carbon, and the resulting anion reacts with oxygen. researchgate.net In acid-facilitated hydrogenolysis, the acid is thought to protonate the nitrogen or an associated aromatic ring (like pyridine), which polarizes the benzyl-nitrogen (Bn-N) bond, making it more susceptible to cleavage by the metal hydride on the catalyst surface. nih.gov

N-Alkylation/Benzylation: Kinetic and crystallographic studies on the N-benzylation of piperidines have shown that the reaction course is influenced by steric effects and the solvent. rsc.org The reaction proceeds via an SN2 mechanism, with the piperidine nitrogen acting as the nucleophile and attacking the benzylic carbon of the benzyl halide. Studies have shown a preference for equatorial attack on the piperidine ring during quaternization. rsc.org

Intramolecular Cyclization: The mechanism of intramolecular radical cyclization has been studied for related systems. nih.gov For example, a radical generated on a side chain attached to the piperidine nitrogen can cyclize onto a double bond within the piperidine ring. The regioselectivity of such cyclizations can often be predicted by frontier molecular orbital theory. nih.gov These studies are crucial for designing synthetic routes to complex heterocyclic systems like azabicyclo[2.2.1]heptanes and azabicyclo[3.2.1]octanes. nih.gov

Elucidation of Reaction Pathways and Intermediates

Without specific studies on this compound, its reaction pathways can only be inferred from the behavior of similar alkyl halides and piperidine derivatives. A prominent potential reaction is intramolecular cyclization. The piperidine nitrogen, being a nucleophile, can attack the electrophilic carbon bearing the chlorine atom, leading to the formation of a quaternary ammonium salt.

This intramolecular SN2 reaction would proceed through a transition state where the piperidine nitrogen forms a new bond with the terminal carbon of the propyl chain, while the carbon-chlorine bond is simultaneously broken. The expected product of this reaction would be 1-benzyl-1-azoniabicyclo[3.2.1]octane chloride. The intermediate in this case would be the transition state itself, as it is a concerted reaction.

Another potential pathway involves intermolecular reactions with external nucleophiles. In the presence of a strong nucleophile, a substitution reaction could occur at the chloropropyl chain, replacing the chlorine atom with the nucleophile. The nature of the solvent and the nucleophile would determine the likelihood of SN1 versus SN2 mechanisms.

Kinetic and Thermodynamic Aspects of Reactivity

Quantitative data on the kinetics and thermodynamics of reactions involving this compound are not documented in the scientific literature. To understand these aspects, dedicated experimental studies would be required.

For the proposed intramolecular cyclization, kinetic studies would involve measuring the rate of disappearance of the starting material or the rate of formation of the bicyclic product under various conditions (e.g., temperature, solvent). This would allow for the determination of the rate law, rate constant, and activation energy for the reaction.

Thermodynamic analysis would involve determining the change in Gibbs free energy (ΔG) for the cyclization reaction to ascertain its spontaneity. This would require knowledge of the enthalpy (ΔH) and entropy (ΔS) changes associated with the ring formation. Generally, the formation of five- and six-membered rings is thermodynamically favored. The resulting bicyclic system in this case would consist of a six-membered and a five-membered ring, suggesting the cyclization is likely to be thermodynamically favorable.

The following table summarizes the hypothetical kinetic and thermodynamic parameters that would need to be determined experimentally.

| Parameter | Description |

| Rate Constant (k) | A measure of the reaction rate at a specific temperature. |

| Activation Energy (Ea) | The minimum energy required for the intramolecular cyclization to occur. |

| Enthalpy Change (ΔH) | The heat absorbed or released during the formation of the bicyclic product. |

| Entropy Change (ΔS) | The change in the degree of disorder of the system upon cyclization. |

| Gibbs Free Energy (ΔG) | A measure of the spontaneity of the cyclization reaction. |

Application of 1 Benzyl 4 3 Chloropropyl Piperidine As a Scaffold in Medicinal Chemistry Research

Design and Synthesis of Piperidine-Containing Bioactive Molecule Candidates

The design of new bioactive molecules often begins with a validated scaffold like piperidine (B6355638), which is known to be a "privileged" structure in drug discovery. nih.govsrinichem.com The synthesis of derivatives from 1-Benzyl-4-(3-chloropropyl)piperidine leverages the reactivity of the terminal alkyl chloride. Through nucleophilic substitution reactions, a diverse array of moieties can be appended, allowing for the systematic construction of novel molecular architectures aimed at specific biological targets, including those for antimicrobial or anticancer applications. researchgate.netresearchgate.net

Scaffold diversification is a cornerstone of medicinal chemistry, aiming to generate a wide range of analogs from a common core to explore structure-activity relationships. The this compound scaffold is well-suited for such strategies. The reactive chloropropyl group allows for facile linkage to various nucleophiles such as amines, thiols, and alcohols, leading to the creation of aminated, thioether, or ether-linked analogs, respectively.

This approach is exemplified in related research where a 4-(3-(piperidin-4-yl)propyl)piperidine core was used to synthesize a series of 1-benzhydryl-sulfonyl derivatives by reacting it with substituted benzhydryl chlorides. nih.gov Similarly, research on anti-acetylcholinesterase agents involved the synthesis of a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, where diversification was achieved by introducing various bulky substituents at the para-position of a terminal benzamide (B126) moiety. nih.gov These examples highlight a common strategy: using a reactive linker attached to the piperidine-4-position to build a diverse set of analogs for biological screening.

Table 1: Examples of Diversification Strategies on Piperidine Scaffolds

| Base Scaffold | Reactive Site | Diversification Reaction | Resulting Derivatives | Biological Target |

| 4-(3-(piperidin-4-yl)propyl)piperidine | Piperidine Nitrogen | N-sulfonation / N-alkylation | 1-benzhydryl-sulfonyl derivatives | Antimicrobial |

| 1-benzyl-4-(2-aminoethyl)piperidine | Terminal Amine | N-acylation | N-benzoylamino derivatives | Acetylcholinesterase |

| This compound | Terminal Alkyl Chloride | Nucleophilic Substitution | Ethers, Amines, Thioethers, etc. | Various |

Combinatorial and Library Synthesis Approaches

Combinatorial chemistry provides a powerful platform for the rapid generation of large numbers of compounds for high-throughput screening. nih.gov The chemical properties of this compound make it an excellent starting material for the construction of compound libraries. Its terminal chloride allows it to be systematically reacted with a collection of building blocks (e.g., a library of diverse amines or phenols) in a parallel or split-pool synthesis format.

Liquid-phase combinatorial synthesis has been successfully used to create piperidine libraries through reactions like nucleophilic substitution and N-acylation, yielding potential drug candidates with high purity. nih.gov This methodology is directly applicable to this compound. For instance, reacting the scaffold with a library of 100 different amines would rapidly generate a 100-member library of novel tertiary amine derivatives, each with unique steric and electronic properties, ready for biological evaluation. This approach significantly accelerates the early stages of drug discovery by broadening the scope of the chemical space explored. nih.govrsc.org

Structure-Activity Relationship (SAR) Studies of Derived Compounds

Once a library of compounds is synthesized from the this compound scaffold, structure-activity relationship (SAR) studies are performed to understand how specific structural features influence biological activity. SAR studies are critical for identifying the most promising compounds and guiding the design of next-generation analogs with improved potency and selectivity.

For example, in a study of 1-benzylpiperidine (B1218667) derivatives developed as anti-acetylcholinesterase agents, SAR analysis revealed several key insights:

Bulky Substituents: Adding a bulky group to the para-position of a terminal benzamide ring led to a substantial increase in inhibitory activity. nih.gov

Amide N-Substitution: Introducing an alkyl or phenyl group on the nitrogen atom of the benzamide dramatically enhanced potency. nih.gov

Piperidine Basicity: The basic character of the piperidine nitrogen was found to be crucial for activity, as converting it to a non-basic N-benzoylpiperidine derivative rendered the compound almost inactive. nih.gov

Another SAR study on antimicrobial piperidine derivatives showed that the nature and position of substituents on terminal aromatic rings directly influenced the compounds' antibacterial and antifungal efficacy. nih.gov

Positional scanning is a systematic approach within SAR where substituents at a specific position on the scaffold are varied to probe their effect on activity. This helps to identify optimal functional groups for that position. A clear example comes from the hit-to-lead optimization of a series of antileishmanial agents. nih.gov An extensive SAR was conducted by modifying a benzoyl fragment attached to a core structure. The initial "hit" compound contained a meta-chloro substituent. Researchers found that deleting this chlorine and introducing a hydroxyl group at the para-position created a more potent analog, which then served as the basis for designing a new set of derivatives. nih.gov Further optimization involving di-substituted benzoyl fragments ultimately led to an early lead compound with significantly improved activity. nih.gov

This systematic process of addition, removal, and repositioning of substituents is fundamental to understanding the specific interactions between a molecule and its biological target.

Table 2: Illustrative SAR Findings for Piperidine-Based Compounds

| Scaffold/Series | Position Modified | Substituent Effect on Activity (IC₅₀) | Reference Finding |

| 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine | Benzamide para-position | Bulky group (e.g., benzylsulfonyl) significantly increases potency. | Increased activity against Acetylcholinesterase. nih.gov |

| 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine | Benzamide Nitrogen | Methyl or Phenyl substitution dramatically enhances potency. | Increased activity against Acetylcholinesterase. nih.gov |

| Pyrazinylpiperazine-benzoyl | Benzoyl meta-position | Deletion of Chlorine improves activity. | Increased potency against Leishmania. nih.gov |

| Pyrazinylpiperazine-benzoyl | Benzoyl para-position | Addition of Hydroxyl improves activity. | Increased potency against Leishmania. nih.gov |

Pharmacophore Elucidation of Derived Structures

A pharmacophore model defines the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, ionizable groups) that a molecule must possess to bind to a specific target receptor and elicit a biological response. Elucidating the pharmacophore is a key outcome of SAR studies and is often supported by computational methods like molecular docking. researchgate.net

For derivatives of this compound, a general pharmacophore could be hypothesized based on its constituent parts:

A Hydrophobic Region: Provided by the benzyl (B1604629) group, likely interacting with a hydrophobic pocket in the target protein.

A Basic Nitrogen Center: The piperidine nitrogen, which would be protonated at physiological pH and could form an ionic bond or hydrogen bond with an acidic residue (e.g., aspartate or glutamate) in the active site.

A Flexible Linker: The propyl chain, which provides conformational flexibility, allowing the molecule to adopt an optimal binding pose.

Variable Functional Group: The moiety attached via the chloropropyl linker, which could provide additional hydrogen bonding, hydrophobic, or aromatic interactions.

Molecular modeling studies on other complex piperidine-containing molecules have successfully identified key binding interactions, such as with the colchicine (B1669291) binding site of tubulin, helping to refine the pharmacophore model for that specific compound class. rsc.org

Contributions to Lead Optimization Strategies for Potential Therapeutic Agents

Following the identification of a "hit" compound from initial screening, the lead optimization phase begins. This iterative process aims to modify the lead structure to enhance its drug-like properties, including potency, selectivity, and its ADME (absorption, distribution, metabolism, and excretion) profile, while minimizing off-target effects. nih.gov

The this compound scaffold is highly valuable for lead optimization. The synthetic accessibility of its derivatives allows chemists to systematically fine-tune the molecule's properties. For example, if a lead compound shows high potency but poor solubility, the terminal functional group can be swapped for a more polar one to improve its pharmacokinetic profile. Conversely, if better membrane permeability is needed, a more lipophilic group can be introduced.

This strategy is reflected in the development of 1,4-azaindoles as antitubercular agents, where an initial lead series suffered from high metabolic turnover and off-target activity. nih.gov Through a focused lead optimization campaign involving chemical modifications to the core structure, researchers successfully developed potent and metabolically stable compounds with a robust pharmacokinetic profile and no off-target liabilities. nih.gov The versatility afforded by scaffolds like this compound is instrumental in enabling such targeted modifications, paving the way for the development of advanced clinical candidates. nih.gov

Role in Target-Oriented Synthesis of Advanced Scaffolds

This compound is a versatile chemical intermediate that serves as a foundational scaffold in medicinal chemistry for the target-oriented synthesis of advanced molecular architectures. Its structure combines a rigid piperidine core, which can mimic the conformation of endogenous ligands, with two key functional groups that allow for diverse chemical modifications. The N-benzyl group often plays a role in binding to hydrophobic pockets of biological targets, while the 3-chloropropyl chain at the C4 position acts as a reactive electrophilic handle. This alkyl chloride moiety is readily susceptible to nucleophilic substitution, enabling the covalent attachment of various pharmacophores through a flexible three-carbon linker. This strategic design facilitates the construction of hybrid molecules and complex ligands aimed at a wide array of biological targets.

Synthesis of Cholinesterase Inhibitor Hybrids

The N-benzylpiperidine moiety is a well-established pharmacophore found in potent cholinesterase inhibitors, most notably in the Alzheimer's disease drug, Donepezil. Researchers have utilized this compound and analogous structures as key building blocks to create novel hybrid compounds that target acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the progression of Alzheimer's disease.

The synthetic strategy typically involves using the chloropropyl side chain to link the N-benzylpiperidine core with another molecule known for its biological activity, such as antioxidant or β-amyloid anti-aggregation properties. For instance, new derivatives of Donepezil have been synthesized by combining the N-benzylpiperidine moiety with phthalimide (B116566) or indole (B1671886) moieties. nih.gov In these syntheses, a precursor to the this compound scaffold is modified; for example, an amino-piperidine derivative is reacted with a linker that is subsequently attached to the second pharmacophore. This modular approach allows for the creation of multi-target-directed ligands. nih.gov

One study detailed the synthesis of a series of N-benzylpiperidine derivatives combined with phthalimide or indole groups, connected by alkyl chains of varying lengths. nih.gov The research identified a compound, 2-(8-(1-(3-chlorobenzyl)piperidin-4-ylamino)octyl)isoindoline-1,3-dione, as a potent inhibitor of butyrylcholinesterase with significant β-amyloid anti-aggregation activity. nih.gov Although this specific example uses a longer alkyl linker and a substituted benzyl group, the underlying principle of using the piperidine as a central scaffold is directly relevant. The 3-chloropropyl group on the title compound provides a more direct and common linker length for such syntheses.

Research into 1,3-dimethylbenzimidazolinone derivatives linked to a benzylpiperidine structure has also yielded potent cholinesterase inhibitors. nih.gov These studies highlight the versatility of the benzylpiperidine scaffold in generating compounds with submicromolar IC₅₀ values against both AChE and BuChE. nih.gov

| Compound Class | Target Enzyme | IC₅₀ (µM) | Research Focus |

| Benzylpiperidine-Phthalimide Hybrid | Butyrylcholinesterase (BuChE) | 0.72 | Multi-target ligand for Alzheimer's disease with β-amyloid anti-aggregation properties. nih.gov |

| Benzylpiperidine-Benzimidazolinone Hybrid | Acetylcholinesterase (AChE) | 0.39 | Development of novel, potent cholinesterase inhibitors. nih.gov |

| Benzylpiperidine-Benzimidazolinone Hybrid | Butyrylcholinesterase (BuChE) | 0.16 | Development of novel, potent cholinesterase inhibitors. nih.gov |

Development of Dopamine (B1211576) Receptor Antagonists

The piperidine scaffold is a cornerstone in the development of ligands for dopamine receptors, which are crucial targets for treating neuropsychiatric disorders. The this compound structure provides a template for synthesizing dopamine D4 receptor antagonists. The D4 receptor has been implicated in the pathophysiology of conditions like Parkinson's disease and L-DOPA induced dyskinesias. nih.govresearchgate.net

In the synthesis of these antagonists, the N-benzyl group can be varied to probe interactions with the receptor's binding pocket, while the 4-substituted position is extended to incorporate other chemical features. Research has focused on creating 3- or 4-benzyloxypiperidine scaffolds where the oxygen atom is part of an ether linkage at the 4-position. nih.govchemrxiv.org The synthesis often begins with a protected 4-hydroxypiperidine, which is first N-benzylated and then the hydroxyl group is converted into a leaving group or used in a nucleophilic reaction. The 3-chloropropyl group in this compound serves as a pre-installed linker to attach various aryl or heteroaryl moieties, which is a common strategy in building dopamine receptor ligands.

A study on benzyloxy piperidine-based dopamine D4 receptor antagonists reported several compounds with high selectivity for the D4 receptor over other dopamine receptor subtypes. nih.gov For example, a compound with an N-3-fluoro-4-methoxybenzyl group and an O-3-fluorobenzyl group showed good activity with a Kᵢ of 205.9 nM. nih.gov The synthesis of such molecules demonstrates the utility of a piperidine core where the substituents at the 1- and 4-positions are systematically modified to optimize receptor affinity and selectivity. The chloropropyl group on the title compound is an ideal starting point for introducing the O-aryl moieties required for D4 antagonism.

| Scaffold Type | Nitrogen Substituent | Position 4 Substituent Linker | Target | Kᵢ (nM) |

| Benzyloxy Piperidine | 3-Fluoro-4-methoxybenzyl | O-3-Fluorobenzyl | Dopamine D4 Receptor | 205.9 nih.gov |

| Phenyl Acetamide Piperidine | Not specified | 2-Chloroacetamide | Dopamine D4 Receptor | Favorable in vivo PK nih.gov |

Synthesis of Antimalarial Hybrid Compounds

The emergence of drug-resistant strains of Plasmodium falciparum necessitates the continuous search for new antimalarial agents. The 4-aminopiperidine (B84694) scaffold, a close structural relative of this compound, is a known component in antimalarial compounds. The title compound can be readily converted to a 4-(3-aminopropyl)piperidine derivative, which can then be further functionalized.

Research efforts have focused on designing 1,4-disubstituted piperidine derivatives to identify new compounds active against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. nih.gov Synthetic pathways often involve the reductive amination of a 4-oxopiperidine followed by N-alkylation or N-acylation. The this compound scaffold allows for a direct N-alkylation approach, where the chloropropyl group is attacked by a suitable amine-containing pharmacophore, such as a substituted aniline (B41778) or a quinoline (B57606) moiety, which is common in antimalarial drugs.

One study described the synthesis of a library of 1,4-disubstituted piperidine derivatives that were evaluated for their antimalarial activity. nih.gov Several compounds demonstrated high potency, with IC₅₀ values in the nanomolar range, comparable or superior to chloroquine. For instance, compounds 12d and 13b from the study showed potent activity against the 3D7 (chloroquine-sensitive) strain, while compound 12a was highly active against the W2 (chloroquine-resistant) strain. nih.gov These molecules typically feature an aryl-amino group at the C4 position and another substituent on the piperidine nitrogen, illustrating the importance of substitution at both positions for antimalarial efficacy.

| Compound ID | P. falciparum Strain | IC₅₀ (nM) | Chloroquine IC₅₀ (nM) |

| 12d | 3D7 (Sensitive) | 13.64 | 22.38 nih.gov |

| 13b | 3D7 (Sensitive) | 4.19 | 22.38 nih.gov |

| 13b | W2 (Resistant) | 13.30 | 134.12 nih.gov |

| 12a | W2 (Resistant) | 11.60 | 134.12 nih.gov |

Other Biological Target Ligand Synthesis (e.g., Sigma Receptors)

The 1-benzylpiperidine scaffold is a privileged structure for ligands targeting sigma (σ) receptors, which are implicated in a variety of central nervous system disorders, pain, and cancer. nih.govunict.it Both sigma-1 (σ₁) and sigma-2 (σ₂) receptor subtypes are targets of interest. The structural features of this compound make it an excellent precursor for σ receptor ligands. The basic nitrogen of the piperidine ring and the aromatic benzyl group are known to make key interactions within the sigma receptor binding sites. chemrxiv.org

The 3-chloropropyl chain is an ideal linker for attaching various terminal groups, such as amides, amines, or other cyclic systems, to modulate affinity and selectivity for σ₁ versus σ₂ receptors. Syntheses often involve the reaction of the chloropropyl group with a nucleophile to generate a diverse library of candidate ligands.

For example, research into new piperidine-based alkylacetamide derivatives has yielded compounds with mixed affinity for both σ₁ and σ₂ subtypes. nih.gov Another study identified a potent σ₁ receptor agonist, 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone, with a Kᵢ value of 3.2 nM, by screening a library of piperidine/piperazine-based compounds. rsc.org In this case, the piperidine core is linked via a two-carbon chain, but the principle of using the N-benzylpiperidine as a core scaffold remains central. The development of benzylpiperazine derivatives has also led to the discovery of potent σ₁ receptor antagonists with significant antinociceptive effects in animal models of pain. nih.gov One such compound, 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one, demonstrated a high affinity for the σ₁ receptor (Kᵢ = 1.6 nM) and high selectivity over the σ₂ receptor. nih.gov The synthetic versatility of the this compound scaffold allows for the systematic exploration of the chemical space around the core structure to optimize ligand-receptor interactions.

| Compound Class | Target Receptor | Kᵢ (nM) | Selectivity (Kᵢ σ₂/Kᵢ σ₁) |

| Piperidine/Piperazine-based | Sigma-1 (σ₁) | 3.2 | Not specified rsc.org |

| Benzylpiperazine Derivative (15 ) | Sigma-1 (σ₁) | 1.6 | 886 nih.gov |

Advanced Analytical Methodologies in Research on 1 Benzyl 4 3 Chloropropyl Piperidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including complex piperidine (B6355638) derivatives. It provides unparalleled insight into the molecular framework by mapping the chemical environments of magnetically active nuclei, primarily hydrogen (¹H) and carbon (¹³C).

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, are the initial and most crucial steps in identifying the structure of compounds like 1-Benzyl-4-(3-chloropropyl)piperidine.

¹H NMR Spectroscopy: This technique provides information on the number of different types of protons, their electronic environment, and the connectivity between adjacent protons. In a typical ¹H NMR spectrum of a 1-benzyl-4-substituted piperidine, distinct signals would correspond to the aromatic protons of the benzyl (B1604629) group, the benzylic methylene (B1212753) (CH₂) protons, the protons on the piperidine ring, and the protons of the 4-position substituent. For instance, the aromatic protons typically appear in the downfield region (δ 7.2-7.4 ppm), while the aliphatic protons of the piperidine ring and the side chain resonate in the upfield region (δ 1.5-3.5 ppm). rsc.orgchemicalbook.com

¹³C NMR Spectroscopy: This method detects the carbon nuclei in the molecule, providing information about the number and type of carbon atoms (e.g., C, CH, CH₂, CH₃). The spectrum for this compound would show characteristic signals for the aromatic carbons, the benzylic carbon, the piperidine ring carbons, and the carbons of the 3-chloropropyl group. rsc.org

Two-Dimensional (2D) NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to resolve complex spectra and definitively assign signals. optica.orgacs.org COSY establishes correlations between coupled protons (e.g., adjacent protons on the piperidine ring), while HSQC correlates proton signals with their directly attached carbon atoms. These methods are invaluable for unambiguously assembling the molecular structure from individual NMR signals. optica.org

The following table provides expected chemical shift ranges for the core structure, based on data from analogous compounds.

| Functional Group | Proton (¹H) Chemical Shift (ppm) | Carbon (¹³C) Chemical Shift (ppm) |

| Aromatic (Benzyl) | 7.20 - 7.40 (m) | 127.0 - 138.0 |

| Benzylic CH₂ | ~ 3.50 (s) | ~ 63.0 |

| Piperidine Ring CH₂ | 1.50 - 3.00 (m) | 30.0 - 54.0 |

| Propyl Chain CH₂ | 1.60 - 2.00 (m) | 25.0 - 35.0 |

| Chloropropyl CH₂-Cl | ~ 3.60 (t) | ~ 45.0 |

Data is estimated based on spectral information for related compounds like 1-benzylpiperidine (B1218667) and 1-(4-chlorobenzyl)piperidine. rsc.org

For substituted piperidines, which typically adopt a chair conformation, NMR spectroscopy is critical for determining the relative stereochemistry and preferred conformation. nih.gov The spatial relationship between substituents (e.g., cis vs. trans) and their orientation (axial vs. equatorial) can be deduced from ¹H NMR data. rsc.org

Key parameters used in this analysis include:

Coupling Constants (J-values): The magnitude of the coupling constant between adjacent protons is dependent on the dihedral angle between them. This relationship helps in determining the axial or equatorial positions of protons and, by extension, the substituents on the piperidine ring. nih.gov

Nuclear Overhauser Effect (NOE): 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments identify protons that are close in space, regardless of whether they are connected through bonds. This information is vital for confirming stereochemical assignments and understanding the molecule's three-dimensional structure.

For example, analysis of J values in the ¹H NMR spectra has been used to confirm the relative stereochemistry of various cis- and trans-piperidine isomers. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound, the nominal molecular weight is 265.15 g/mol (for the most common isotopes, ¹²C, ¹H, ¹⁴N, ³⁵Cl). Electron ionization (EI) mass spectrometry would typically lead to the fragmentation of the molecule. A characteristic and often most abundant fragment for N-benzyl compounds is the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91. nist.gov Other fragments would arise from the cleavage of the piperidine ring and the loss of the chloropropyl side chain.

| Ion | m/z (Nominal) | Possible Identity |

| [M]⁺ | 265 | Molecular Ion |

| [M-Cl]⁺ | 230 | Loss of Chlorine |

| [C₁₂H₁₇N]⁺ | 175 | Loss of C₃H₆Cl |

| [C₇H₇]⁺ | 91 | Tropylium ion (from Benzyl group) |

Fragmentation data is predicted based on common fragmentation patterns of related structures like 4-benzylpiperidine. nist.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). nih.gov This precision allows for the unambiguous determination of the elemental formula of a compound, distinguishing it from other compounds that may have the same nominal mass. nih.govcsic.es For this compound (C₁₅H₂₂ClN), HRMS would be used to confirm its elemental composition by matching the experimentally measured mass to the calculated exact mass.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. europeanpharmaceuticalreview.com This hyphenated technique is exceptionally useful in the context of organic synthesis for:

Reaction Monitoring: Chemists can track the consumption of reactants and the formation of products in real-time, allowing for the optimization of reaction conditions.

Product and Impurity Identification: LC-MS can separate the desired product from unreacted starting materials, by-products, and other impurities. arabjchem.orgresearchgate.net The mass spectrometer then provides molecular weight information for each separated component, aiding in their identification. europeanpharmaceuticalreview.com

In the synthesis of this compound, LC-MS would be an efficient method to ensure the reaction has gone to completion and to identify any potential side products, such as isomers or products of incomplete reaction. The development of sensitive LC-MS/MS methods has proven effective for quantifying process-related impurities, even at trace levels. arabjchem.orgresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. libretexts.org It works by measuring the absorption of infrared radiation by a sample at different wavelengths, which corresponds to the vibrational frequencies of the chemical bonds.

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features. While the region from 1500 to 400 cm⁻¹ (the "fingerprint region") is complex and unique to the specific molecule, the functional group region (4000 to 1500 cm⁻¹) contains more readily identifiable peaks. libretexts.org

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

| Aromatic Ring | C-H stretch | 3100 - 3000 |

| Aromatic Ring | C=C stretch | 1600 - 1450 |

| Aliphatic Groups | C-H stretch | 2950 - 2850 |

| Tertiary Amine | C-N stretch | 1250 - 1020 |

| Alkyl Halide | C-Cl stretch | 800 - 600 |

Data is based on standard IR absorption frequencies and spectra of related compounds like 4-benzylpiperidine. chemicalbook.comnist.gov

The presence of these specific bands provides corroborating evidence for the structure determined by NMR and MS. For example, the C-H stretching vibrations above 3000 cm⁻¹ confirm the presence of the aromatic benzyl group, while the strong absorptions below 3000 cm⁻¹ are characteristic of the aliphatic C-H bonds in the piperidine ring and propyl chain. rsc.org

X-ray Crystallography for Solid-State Structure Determination of Analogues

X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional structure of crystalline solids at an atomic level. In the study of analogues of this compound, this technique is indispensable for unambiguously confirming the molecular structure, including bond lengths, bond angles, and stereochemistry. researchgate.netresearchgate.net The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern provides the information needed to calculate the electron density distribution within the crystal, revealing the exact positions of the atoms.

Research on N-substituted piperidine derivatives frequently utilizes X-ray crystallography to understand their conformational flexibility, which is influenced by the nature of the substituent on the nitrogen atom. bakhtiniada.ru For instance, the analysis of phenyl(3-methyl-2,6-diphenylpiperidin-1-yl)methanone revealed the precise spatial arrangement of the bulky substituents on the piperidine ring. bakhtiniada.ru Similarly, studies on a piperidine-spiro-hydantoin derivative used X-ray crystallography to determine that the piperidine ring adopts a chair conformation in the solid state. researchgate.net

The data obtained from X-ray diffraction studies are crucial for confirming the outcome of a synthesis and for understanding structure-activity relationships. nih.gov Key parameters derived from a crystallographic analysis include the crystal system, space group, and unit cell dimensions. These data points provide a unique fingerprint for the crystalline solid. For example, the crystal structure of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate, a complex piperidine derivative, was determined to be in the monoclinic P21/n space group. nih.gov Such detailed structural information is vital for molecular modeling and drug design efforts. nih.govnih.gov

| Parameter | Value | Reference |

| Compound | t-(3)-Benzyl-r-(2),c-(6)-diphenyl piperidin-4-one-oxime | researchgate.net |

| Molecular Formula | C₂₄H₂₄N₂O | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P1 21/c 1 | researchgate.net |

| Unit Cell Dimensions | a = 19.5024(9) Å, b = 8.7503(4) Å, c = 11.6500(6) Å, β = 100.846(2)° | researchgate.net |

| Volume | 1952.58(16) ų | researchgate.net |

| Z (Molecules per unit cell) | 4 | researchgate.net |

| Key Finding | The piperidine ring adopts a chair conformation with equatorial phenyl groups. | researchgate.net |

Chromatographic Techniques for Purity Assessment and Separation in Research

Chromatography is a fundamental analytical technique for the separation, identification, and purification of the components of a mixture. In the context of research involving this compound and its derivatives, chromatographic methods are essential for assessing the purity of the final products and for isolating compounds of interest from reaction mixtures. nih.gov The two most commonly employed techniques are High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).

High-Performance Liquid Chromatography (HPLC) is a powerful technique used for the separation, identification, and quantification of compounds in a mixture. researchgate.net It is particularly valuable for assessing the purity of synthesized compounds like this compound derivatives. nih.gov The development of a robust HPLC method is a critical step in the analytical validation of any new chemical entity.

Method development typically involves the selection of an appropriate stationary phase (column), mobile phase, and detector. For piperidine derivatives, reversed-phase (RP) HPLC is commonly used, often with a C18 column. nih.govunodc.org The mobile phase usually consists of a mixture of an aqueous component (often containing a buffer like phosphoric acid or a modifier like trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govsielc.comsielc.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

A key aspect of method development is optimization to achieve good resolution between the main compound and any impurities. This can involve adjusting the mobile phase composition, flow rate, and column temperature. utm.my For instance, a method for analyzing piperidine derivatives used a gradient elution, where the proportion of the organic solvent is increased over time, to effectively separate compounds with different polarities. nih.gov The use of a Diode Array Detector (DAD) allows for the monitoring of absorbance at multiple wavelengths, aiding in peak identification and purity assessment. nih.gov

| Parameter | Typical Conditions for Piperidine Derivatives | Reference |

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | nih.gov |

| Column | C18 (e.g., Inertsil C18, 250 x 4.6 mm) | nih.gov |

| Mobile Phase | A mixture of aqueous buffer (e.g., water with 0.1% Phosphoric Acid) and an organic solvent (e.g., Acetonitrile). | nih.gov |

| Elution | Isocratic or Gradient | researchgate.netnih.gov |

| Flow Rate | 0.8 - 1.0 mL/min | nih.govnih.gov |

| Column Temperature | Ambient to 30°C | nih.gov |

| Detection | UV-VIS Detector (e.g., at 254 nm) | researchgate.netgoogle.com |

| Purpose | Purity assessment, quantification of impurities, separation of isomers. | nih.govnih.gov |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used extensively in synthetic organic chemistry to monitor the progress of reactions. libretexts.orgnih.gov It allows the researcher to quickly determine whether the starting materials have been consumed and new products have been formed. libretexts.orgrsc.org

In a typical application for the synthesis of a this compound derivative, a small aliquot of the reaction mixture is spotted onto a TLC plate alongside spots of the starting materials. libretexts.org The plate is then developed in a chamber containing a suitable solvent system (mobile phase). The separated spots are visualized, often under UV light or by using a chemical stain. rsc.orgresearchgate.net

By comparing the retention factor (Rf) values of the spots from the reaction mixture with those of the starting materials, a chemist can track the disappearance of reactants and the appearance of products. libretexts.org The completion of the reaction is typically indicated by the complete consumption of the limiting reactant. rsc.org TLC is an invaluable tool for making informed decisions about reaction times and for troubleshooting synthetic procedures. thieme.de

| Time Point | Starting Material (Spot A) | Co-spot (A+B) | Reaction Mixture (Spot B) | Observation |

| t = 0 min | Present (Rf = 0.7) | Present (Rf = 0.7) | Present (Rf = 0.7) | Reaction initiated. |

| t = 30 min | Present (Rf = 0.7) | Present (Rf = 0.7, 0.4) | Present (Rf = 0.7, 0.4) | Product formation observed. |

| t = 60 min | Present (Rf = 0.7) | Present (Rf = 0.7, 0.4) | Faint (Rf = 0.7), Strong (Rf = 0.4) | Reaction progressing. |

| t = 120 min | Present (Rf = 0.7) | Present (Rf = 0.7, 0.4) | Absent (Rf = 0.7), Strong (Rf = 0.4) | Starting material consumed; reaction complete. |

Computational and Theoretical Studies on 1 Benzyl 4 3 Chloropropyl Piperidine and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity.chemjournal.kz

Quantum chemical calculations are fundamental in elucidating the electronic properties and reactivity of 1-benzyl-4-(3-chloropropyl)piperidine and its analogs. These methods provide a microscopic understanding of the molecule's behavior.

Density Functional Theory (DFT) Studies.researchgate.netrsc.org

Density Functional Theory (DFT) is a widely used method to investigate the structural and electronic properties of piperidine (B6355638) derivatives. researchgate.netrsc.org Studies on related compounds have employed functionals like B3LYP with various basis sets (e.g., 6-311+G(d,p)) to optimize molecular geometries and calculate vibrational frequencies. rsc.orgssrn.com Such calculations help in understanding the distribution of electron density, identifying the most reactive sites within the molecule, and predicting its stability. For instance, the analysis of frontier molecular orbitals (HOMO and LUMO) can reveal the molecule's susceptibility to nucleophilic or electrophilic attack. ssrn.com DFT studies have also been used to explore the aromaticity of systems incorporating piperidine rings, providing insights into their electronic stabilization. rsc.org

Ab Initio Methods and Semi-Empirical Calculations

While DFT is prevalent, other quantum chemical methods also find application. Ab initio methods, though computationally more intensive, can provide highly accurate electronic structure information for smaller fragments or simplified models of piperidine derivatives.

Semi-empirical calculations, such as AM1, PM3, and RM1, offer a computationally less expensive alternative for larger systems. chemjournal.kz These methods have been used to calculate spatial, electronic, and energy characteristics of piperidine derivatives, allowing for the determination of their thermodynamic stability and the identification of nucleophilic reaction centers. chemjournal.kz An analysis of calculated enthalpies of formation can distinguish the most thermodynamically stable compounds within a series. chemjournal.kz

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules like this compound and its derivatives. The piperidine ring typically adopts a chair conformation, but the orientation of its substituents can vary. researchgate.net MD simulations, often performed in explicit solvent over nanosecond timescales, can reveal the dynamic behavior of these molecules, including ring-flipping and the rotational freedom of the benzyl (B1604629) and chloropropyl groups. researchgate.net These simulations provide insights into the stability of different conformers and the interactions that govern their populations, which is crucial for understanding how these molecules might bind to a biological target. nih.govnih.gov

Molecular Docking Studies for Ligand-Target Interactions of Derived Compounds.researchgate.net

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor or enzyme. For derivatives of this compound, which are often designed as ligands for various receptors, docking studies are essential.

For example, derivatives of the benzylpiperidine scaffold have been docked into the active sites of numerous targets, including:

Opioid Receptors: To understand the binding modes of potential analgesics. tandfonline.com

Sigma Receptors: To investigate interactions for potential treatments of neurological disorders and pain. nih.govnih.gov

Cholinesterases (AChE and BuChE): In the design of inhibitors for Alzheimer's disease therapy. nih.gov

Dopamine (B1211576) Receptors: To explore potential antipsychotic activity. tandfonline.com

These studies identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the binding pocket. researchgate.nettandfonline.com For instance, docking of piperidine derivatives into the µ-opioid receptor has highlighted interactions with residues like D147 and Y148. tandfonline.com The binding affinities calculated from these studies can help in prioritizing compounds for synthesis and biological testing. nih.gov

| Derivative Class | Target Protein | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) |

|---|---|---|---|

| 4-Amino Methyl Piperidine Derivatives | µ-Opioid Receptor | Q124, D147, Y148, W318 | -8.13 to -13.37 |

| N-Benzyl-piperidine Derivatives | Acetylcholinesterase (AChE) | - | -36.69 ± 4.47 |

| N-Benzyl-piperidine Derivatives | Butyrylcholinesterase (BuChE) | - | -32.23 ± 3.99 |

| Piperidine derivatives with 1,2,3-triazole ring | Dopamine Receptor D2 | - | - |

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derived Compounds.benthamscience.com

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For series of derivatives from this compound, QSAR studies can provide valuable insights into the structural features that are important for a desired pharmacological effect. benthamscience.com

These models are built by calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for each compound and then using statistical methods to find a correlation with their measured biological activity. For example, a QSAR study on piperidine derivatives as farnesyltransferase inhibitors revealed that van der Waals surface area features related to partial charge and hydrophobicity were crucial for inhibitory activity. benthamscience.comresearchgate.net Another study developed QSAR models to predict the cardiotoxicity of piperidine derivatives. mdpi.com The predictive power of these models is assessed through internal and external validation techniques. mdpi.comresearchgate.net

| Activity Modeled | Important Descriptor Classes | Findings |

|---|---|---|

| FTase Inhibitory Activity | Partial Charge, vdW Surface Area, Hydrophobicity | Fractional negative charge on the vdW surface and a clear separation between hydrophobic and hydrophilic regions are important for activity. |

| Cardiotoxicity (hERG inhibition) | Hybrid Optimal Descriptors | Models showed good predictive potential with determination coefficients (R²) for the external validation set in the range of 0.90–0.94. |

Prediction of Synthetic Accessibility and Reaction Outcomes

Computational methods are also employed to predict the feasibility of synthetic routes and the outcomes of chemical reactions for preparing derivatives of this compound. The synthesis of piperidines can be complex, and theoretical studies can help in understanding the mechanisms of key reactions, such as cyclizations and C-H functionalizations. nih.govorganic-chemistry.org

For example, computational studies can be used to:

Assess the stability of reaction intermediates and transition states to predict the most likely reaction pathway.

Understand the regioselectivity and stereoselectivity of reactions, such as the functionalization at different positions of the piperidine ring (C2, C3, or C4). nih.gov

Guide the choice of catalysts and reaction conditions to achieve the desired product. nih.gov

By providing a deeper understanding of the underlying reaction mechanisms, computational chemistry plays a supportive role in the strategic planning of synthetic routes to novel and complex piperidine derivatives. researchgate.netresearchgate.net

Future Directions and Emerging Research Avenues for 1 Benzyl 4 3 Chloropropyl Piperidine

Integration with Advanced Synthetic Technologies (e.g., Flow Chemistry, Microfluidics)

The synthesis of piperidine (B6355638) derivatives is increasingly benefiting from the adoption of advanced technologies that offer enhanced control, safety, and efficiency over traditional batch processes. nih.gov The integration of flow chemistry and microfluidics represents a significant future direction for the synthesis and modification of 1-Benzyl-4-(3-chloropropyl)piperidine.